REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[ClH:15]>O>[ClH:15].[N:8]1([CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:14])=[O:2])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:3.4|
|
Name
|
|
Quantity
|
0.117 mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCN1CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess water is removed
|
Type
|
CUSTOM
|
Details
|
to give a semi-solid residue which
|
Type
|
CUSTOM
|
Details
|
is triturated with acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCCCC1)CCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |